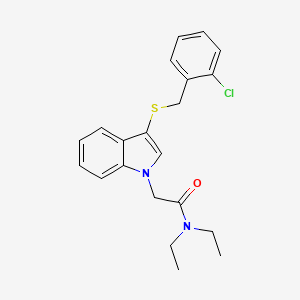

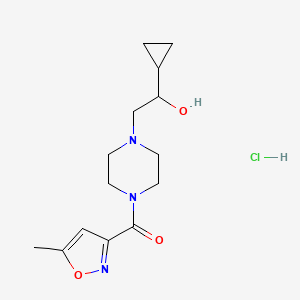

![molecular formula C10H18N4O2 B2981383 tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate CAS No. 1507736-73-3](/img/structure/B2981383.png)

tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate” is a chemical compound with the CAS Number: 1507736-73-3 . It has a molecular weight of 226.28 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl ((3-amino-1-methyl-1H-pyrazol-4-yl)methyl)carbamate . Its InChI Code is 1S/C10H18N4O2/c1-10(2,3)16-9(15)12-5-7-6-14(4)13-8(7)11/h6H,5H2,1-4H3,(H2,11,13)(H,12,15) .Aplicaciones Científicas De Investigación

Synthesis of N-Boc-Protected Anilines

Tert-butyl carbamate is used in palladium-catalyzed synthesis to create N-Boc-protected anilines. This process is crucial for protecting the amino group during chemical reactions, allowing for further synthesis without affecting this functional group .

Creation of Tetrasubstituted Pyrroles

This compound has been utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles have significant potential in pharmaceuticals and materials science .

Development of Fluorescent Molecules

5-Amino-pyrazoles, which share a similar structure with the compound , have been used to synthesize fluorescent molecules such as (trimethylsilylethynyl) pyrazolo[1,5-a]pyrimidines. These compounds have applications in bioimaging and sensors .

Ligand for Copper-Catalyzed Reactions

Derivatives like BTTES are used as ligands for copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), which accelerates reaction rates and reduces cell cytotoxicity. This has implications in bioconjugation and drug development .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

Tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate is an important intermediate product in the synthesis of Ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, with strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The synthesis of this compound involves amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of Ceftolozane. It is synthesized via nitrosation, reduction, esterification, amino group protection, and condensation steps . The compound is a key intermediate in these pathways, contributing to the overall yield of Ceftolozane .

Result of Action

The result of the action of Tert-butyl N-[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate is the production of Ceftolozane, a potent antibiotic. Ceftolozane has strong antibacterial activity against a wide range of bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Propiedades

IUPAC Name |

tert-butyl N-[(3-amino-1-methylpyrazol-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)12-5-7-6-14(4)13-8(7)11/h6H,5H2,1-4H3,(H2,11,13)(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJKMJYMNLUUTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN(N=C1N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

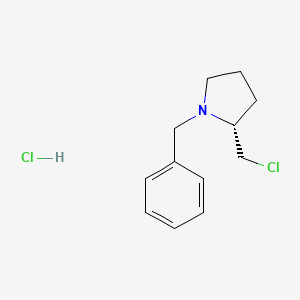

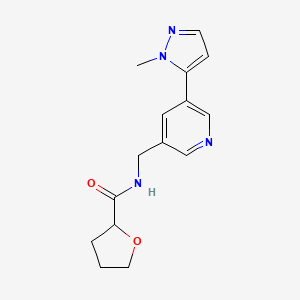

![N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2981300.png)

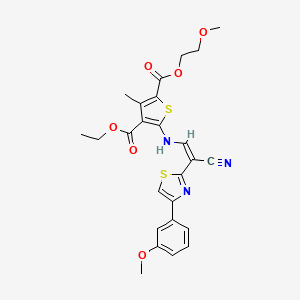

![methyl 5-(((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2981304.png)

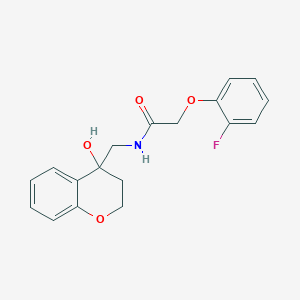

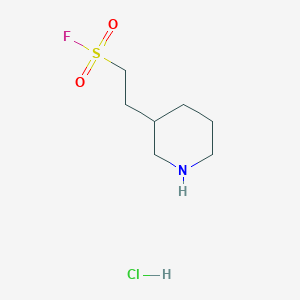

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2981306.png)

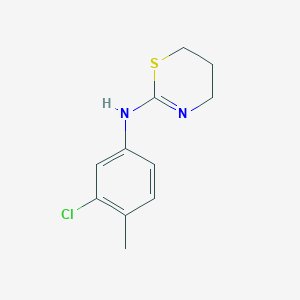

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2981311.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone](/img/structure/B2981312.png)

![Methyl 2-amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2981318.png)